molecular formula C7H7F2IN2O2 B2672847 ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1856085-84-1

ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B2672847
CAS No.: 1856085-84-1
M. Wt: 316.046
InChI Key: GNUOGGSWXBPGFB-UHFFFAOYSA-N
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Description

Ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodine, and ethyl ester groups

Preparation Methods

The synthesis of ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of difluoroacetoacetic acid ethyl ester with iodine and a suitable base to introduce the iodine atom. This is followed by cyclization with hydrazine derivatives to form the pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in agrochemical applications, it inhibits enzymes such as succinate dehydrogenase, disrupting the mitochondrial respiration in pests. In pharmaceuticals, it may interact with various receptors or enzymes, modulating their activity to achieve therapeutic effects .

Comparison with Similar Compounds

Ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(difluoromethyl)-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2IN2O2/c1-2-14-6(13)5-4(10)3-12(11-5)7(8)9/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUOGGSWXBPGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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